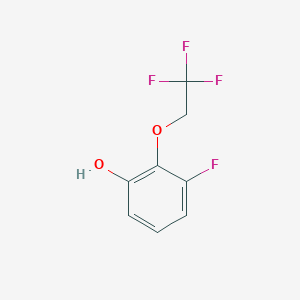

3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4O2 |

|---|---|

Molecular Weight |

210.13 g/mol |

IUPAC Name |

3-fluoro-2-(2,2,2-trifluoroethoxy)phenol |

InChI |

InChI=1S/C8H6F4O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2 |

InChI Key |

AIBIIBHHXINTLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCC(F)(F)F)O |

Origin of Product |

United States |

The Significance of Fluorinated Organic Scaffolds in Modern Chemistry

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. tandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound. tandfonline.commdpi.com

Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact. nih.gov The strategic placement of fluorine or fluorine-containing groups can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, which can prolong the half-life of a drug in the body. mdpi.com

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption and distribution. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state and its interaction with biological targets. mdpi.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and selectivity. tandfonline.com

These beneficial effects have made fluorinated scaffolds, such as the fluorophenol core of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol, highly sought-after building blocks in the design of new therapeutic agents and advanced materials. nih.gov

Contextualizing the Trifluoroethoxy Moiety in Advanced Chemical Synthesis

The trifluoroethoxy (-OCH₂CF₃) group is a specific type of fluoroalkoxy substituent that has gained considerable attention in advanced chemical synthesis. researchgate.net It combines the properties of an ether linkage with the potent influence of a terminal trifluoromethyl (-CF₃) group. The trifluoromethyl group itself is a key player in modifying molecular properties, known for its high metabolic stability and electron-withdrawing effects. mdpi.com

The 2,2,2-trifluoroethoxy group is often used in drug design to:

Serve as a bioisostere for other groups, such as an ethyl or ethoxy group, while imparting the benefits of fluorination. researchgate.net

Enhance metabolic stability and lipophilicity, similar to the direct attachment of a trifluoromethyl group. researchgate.net

Act as a valuable component in tracers for biomedical imaging techniques like Positron Emission Tomography (PET), due to its metabolic stability. researchgate.net

The synthesis of molecules containing the trifluoroethoxy group typically involves the reaction of an alcohol (like a phenol) with a reagent that can introduce the 2,2,2-trifluoroethyl group. researchgate.net The development of efficient methods for this transformation is an active area of research in organic chemistry. researchgate.net

Overview of Research Trajectories for 3 Fluoro 2 2,2,2 Trifluoroethoxy Phenol and Analogous Structures

Classical Approaches to Trifluoroethoxy-Substituted Phenols

Classical methods for the synthesis of trifluoroethoxy-substituted phenols often rely on the formation of an ether linkage to a pre-functionalized aromatic ring. These approaches can be broadly categorized into direct etherification reactions and multi-step sequences involving functional group interconversions.

Etherification Reactions via Activated Halogenated Precursors

The formation of the aryl ether bond is a key step in the synthesis of the target molecule. This can be achieved through the reaction of a suitably activated halogenated benzene (B151609) derivative with 2,2,2-trifluoroethanol (B45653). The presence of activating groups, such as a nitro group, on the aromatic ring facilitates nucleophilic aromatic substitution.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of synthesizing trifluoroethoxylated phenols, PTC can be employed to facilitate the reaction between an aqueous solution of an alkali metal salt of 2,2,2-trifluoroethanol and an organic solution of a halogenated nitrobenzene.

A plausible synthetic route to this compound commences with the etherification of a suitable precursor, such as 1,2-difluoro-3-nitrobenzene or 2-chloro-1-fluoro-3-nitrobenzene. The reaction with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst would yield the intermediate, 1-fluoro-2-(2,2,2-trifluoroethoxy)-3-nitrobenzene. The selection of the phase-transfer catalyst is crucial for achieving high yields. Common catalysts for such reactions include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and crown ethers.

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1,2-difluoro-3-nitrobenzene, 2,2,2-trifluoroethanol | TBAB | K₂CO₃ | Toluene (B28343)/Water | 80-100 | Not reported |

| 2-chloro-1-fluoro-3-nitrobenzene, 2,2,2-trifluoroethanol | Aliquat 336 | NaOH | Dichloromethane/Water | 25-40 | Not reported |

This interactive data table presents plausible reaction conditions based on general principles of phase-transfer catalysis for analogous reactions. Specific yields for the synthesis of 1-fluoro-2-(2,2,2-trifluoroethoxy)-3-nitrobenzene are not available in the reviewed literature.

An alternative, though less commonly reported, approach for the formation of trifluoroethoxy ethers involves the use of an electrophilic source of the 2,2,2-trifluoroethoxy group. Reagents such as 2,2,2-trifluoroethyl tosylate or triflate can react with a suitably protected fluorophenoxide. This method avoids the need for a highly activated aromatic ring, as the reactivity is conferred by the leaving group on the trifluoroethyl moiety.

However, the application of this method for the synthesis of trifluoroethoxy-substituted phenols, particularly those with additional halogen substituents, is not well-documented in the scientific literature. The synthesis of the requisite electrophilic trifluoroethylating agents and the potential for competing side reactions may limit the general applicability of this approach.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-O Bond Formation

Transition metals, particularly palladium and copper, are central to modern methods for constructing aryl ethers, including those containing fluorinated alcohol fragments. These catalytic systems offer powerful tools for forging the key C-O bond under increasingly mild conditions.

Palladium-catalyzed cross-coupling has emerged as a highly effective protocol for the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl halides. oaepublish.comlibretexts.org A notable advancement in this area is the use of the commercially available precatalyst tBuBrettPhos Pd G3, which, in combination with a mild base such as cesium carbonate (Cs₂CO₃), facilitates the C-O coupling of a wide array of (hetero)aryl bromides with fluorinated alcohols like 2,2,2-trifluoroethanol. oaepublish.comlibretexts.org This system is distinguished by its excellent functional group tolerance, short reaction times, and compatibility with both electron-rich and electron-poor aromatic systems. oaepublish.com

The reaction's effectiveness with a mild base is a significant advantage, as stronger bases typically used in C-N coupling reactions can be incompatible with sensitive fluorinated substrates. masterorganicchemistry.comchemistrysteps.com Research has shown that this protocol can successfully couple various fluorinated alcohols, including 2,2-difluoroethanol (B47519) and 2-fluoroethanol (B46154), with high yields. libretexts.org The choice of ligand is crucial; for instance, the use of tBuXPhos has been shown to facilitate the trifluoroethoxylation of activated aryl bromides in as little as 5-25 minutes at 115°C. libretexts.org

| Aryl Bromide | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene, 1 h | High | oaepublish.com |

| Fenofibrate (Aryl Chloride) | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene, 1 h | Excellent | oaepublish.com |

| Activated Bromo-chalcones | Pd/tBuXPhos | Not specified | 115°C, 5-25 min | Not specified | libretexts.org |

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for forming C-O bonds. A mild and efficient copper-catalyzed oxidative trifluoroethoxylation of aryl and heteroaryl boronic acids using CF₃CH₂OH has been developed. organic-chemistry.org This approach is a strategic alternative to traditional methods like Chan-Lam coupling and Williamson ether synthesis. organic-chemistry.org The protocol demonstrates good tolerance for a range of functional groups, enabling access to a diverse library of aryl and heteroaryl trifluoroethyl ethers. organic-chemistry.org While the specific focus is on trifluoroethoxylation, the versatility of copper catalysis is well-established for coupling boronic acids with various nucleophiles, including azides and trifluoromethyl groups, highlighting the robustness of this catalytic system. pressbooks.puborganic-chemistry.org

To improve efficiency and control in copper-mediated reactions, well-defined copper(I) fluoroalkoxide complexes have been synthesized and characterized. researchgate.netsci-hub.se These complexes, often bearing dinitrogen ligands, serve as highly effective reagents for the fluoroalkoxylation of aryl and heteroaryl bromides. researchgate.netsci-hub.se This approach allows for the synthesis of a wide range of trifluoroethyl, pentafluoropropyl, and tetrafluoropropyl (hetero)aryl ethers in good to excellent yields. sci-hub.se By using a pre-formed, well-defined complex, the reaction can proceed with greater predictability and efficiency compared to systems where the active catalyst is generated in situ. Mechanistic studies on related aryl-copper(III) complexes confirm that C-O bond formation can proceed readily under mild conditions through a mechanism involving nucleophile coordination and reductive elimination. organic-chemistry.org

| Aryl Halide | Copper Complex | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Aryl Bromides | [Cu(L)(OCH₂CF₃)] (L=dinitrogen ligand) | Trifluoroethoxylation | Good to Excellent | researchgate.netsci-hub.se |

| Heteroaryl Bromides | [Cu(L)(OCH₂CF₃)] (L=dinitrogen ligand) | Trifluoroethoxylation | Good to Excellent | researchgate.netsci-hub.se |

Direct C-H bond functionalization represents a paradigm shift in synthesis, offering a more atom-economical route to complex molecules by avoiding the pre-functionalization of substrates (e.g., as halides or boronic acids). youtube.com In this context, a photocatalytic radical trifluoroethoxylation method has been developed for the non-directed functionalization of C-H bonds in a broad array of (hetero)arenes. This approach provides direct access to trifluoroethoxylated aromatic compounds, a valuable motif in pharmaceuticals. The presence of fluorine substituents on an aromatic ring is known to influence the strength of both the C-H bonds and the resulting metal-carbon bonds in C-H activation products, an effect that can be leveraged to control reaction selectivity.

Emerging Synthetic Techniques

Beyond traditional cross-coupling, new strategies are being developed to install the trifluoroethoxy group, often leveraging principles of electrochemistry to achieve unique transformations.

The difunctionalization of alkenes is a powerful method for rapidly building molecular complexity. One emerging technique is the electrochemical 1,2-iodoalkoxylation of alkenes. researchgate.net This method involves the simultaneous addition of an iodine atom and an alkoxy group across a double bond, driven by anodic oxidation. While not explicitly detailed for 2,2,2-trifluoroethanol in the search results, this electrochemical approach provides a framework for the synthesis of β-iodo trifluoroethyl ethers from simple alkenes. The resulting β-iodo ether is a versatile intermediate that can be further transformed. Non-electrochemical methods for preparing β-iodo ethers via the reaction of alkenes with iodine and an alcohol are well-established, confirming the chemical feasibility of the core transformation. sci-hub.se These methods, however, sometimes require metal salts or longer reaction times, highlighting the potential advantages of a controlled electro-oxidative process. sci-hub.se

Photoredox Catalysis in Fluorinated Moiety Incorporation

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for the introduction of fluorine-containing groups into organic molecules under mild conditions. mdpi.comresearchgate.net This methodology circumvents the harsh conditions often required in traditional fluorination techniques, offering high functional group compatibility and enabling unique mechanistic pathways. mdpi.com The synthesis of fluorinated aryl ethers and related compounds benefits significantly from these advancements, which typically involve the generation of highly reactive radical species upon excitation of a photocatalyst with visible light. researchgate.net

The process is often initiated by the photoexcitation of a catalyst, such as a ruthenium or iridium complex, which can then engage in single-electron transfer (SET) events. mdpi.comnih.gov For the incorporation of trifluoromethyl (CF₃) or trifluoroethoxy (OCH₂CF₃) moieties, this can involve the generation of a trifluoromethyl radical (•CF₃) or a related fluorinated radical from a suitable precursor. mdpi.com This radical can then add to an aromatic ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final fluorinated aromatic product. mdpi.com

Dual catalysis systems, which merge visible-light photocatalysis with transition metal catalysis (e.g., copper, palladium, or nickel), have further expanded the scope of these transformations. nih.govnih.govresearchgate.net In such systems, the photocatalyst generates an aryl radical or modulates the oxidation state of the transition metal catalyst, facilitating challenging bond formations that are otherwise difficult to achieve. researchgate.netnih.gov This synergistic approach allows for the coupling of a wide range of fluorinated fragments with aryl partners. For instance, a method combining photoredox and copper catalysis has been developed for the trifluoromethylation of arylboronic acids. nih.gov

Below is a table summarizing a representative photoredox-catalyzed reaction for the incorporation of a CF₃ group, illustrating the typical components and conditions employed in such synthetic strategies.

| Parameter | Description | Example Condition/Reagent | Reference |

|---|---|---|---|

| Catalyst System | Visible-light photocatalyst, often in combination with a transition metal co-catalyst. | [Ru(phen)₃]Cl₂ | mdpi.com |

| Fluorinating Agent | Source of the fluorinated moiety. | CF₃SO₂Cl | mdpi.com |

| Light Source | Provides the energy for photoexcitation of the catalyst. | Household light bulb / Blue LEDs (λmax = 455 nm) | mdpi.comnih.gov |

| Solvent | Medium for the reaction. | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | researchgate.netnih.gov |

| Reaction Conditions | Typically performed at room temperature under an inert atmosphere. | Room Temperature, Inert Atmosphere | researchgate.net |

One-Pot Multi-Component Reactions for Diverse Scaffolds

One-pot multi-component reactions (MCRs) represent an efficient and environmentally conscious approach to synthesizing complex molecules from simple precursors in a single operation without isolating intermediates. nih.gov This strategy enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. MCRs are particularly valuable for constructing diverse molecular scaffolds, as variations in the starting components can rapidly generate libraries of related compounds.

In the context of aryl ether synthesis, one-pot procedures can combine steps such as hydroxylation and etherification. For example, a palladium-catalyzed method allows for the formation of a phenol from an aryl halide, which can then react in situ with an alkylating agent to form the desired alkyl aryl ether. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the hydroxylation of aryl halides, with the resulting phenol being subsequently alkylated in the same reaction vessel. organic-chemistry.org

A notable metal-free, one-pot approach for the synthesis of polyfluoroalkyl aryl ethers involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a traceless activator. acs.org In this process, a phenol is reacted with SO₂F₂ to generate an aryl fluorosulfate (B1228806) intermediate in situ. This highly reactive intermediate then undergoes nucleophilic substitution with a fluorinated alcohol to produce the target polyfluoroalkyl aryl ether in high yield and under mild conditions, often within 30 minutes. acs.org This method avoids the need for transition metal catalysts and tolerates a variety of electron-withdrawing groups on the aromatic ring. acs.org

The table below compares key features of different one-pot strategies applicable to the synthesis of complex aryl ethers.

| Strategy | Catalyst/Reagent | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Sequential Hydroxylation/Etherification | Copper(I) Iodide / 8-Hydroxyquinaldine | Aryl Halide → Phenol → Alkyl Aryl Ether | Avoids pre-synthesis of phenols. | organic-chemistry.org |

| Pd-Catalyzed Phenol Formation/Cyclization | Palladium Catalyst | Aryl Halide + Alcohol → Alkyl Aryl Ether | Applicable to benzofuran (B130515) synthesis. | organic-chemistry.org |

| Free-Radical Assembly | TiCl₄/Zn system | Amine + Ketone + Ether → β-amino-ether | Assembles multiple components via radical addition. | nih.gov |

| In-situ Activation with SO₂F₂ | Sulfuryl Fluoride (SO₂F₂) | Phenol + Fluorinated Alcohol → Polyfluoroalkyl Aryl Ether | Metal-free, mild conditions, short reaction time. | acs.org |

Optimization of Reaction Conditions and Considerations for Scalability in Production

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound and related fluorinated aryl ethers, key parameters such as catalyst loading, reaction temperature, choice of solvent and base, and reaction time must be systematically evaluated.

Palladium-catalyzed C–O cross-coupling reactions are a powerful tool for forming aryl ether bonds. acs.org Optimization of these reactions often involves screening different ligands, as the choice of ligand is crucial for achieving high yields. For instance, the use of tBuBrettPhos with a Pd(I) G3 precatalyst has proven effective for the coupling of various (hetero)aryl bromides with fluorinated alcohols using a mild base like cesium carbonate (Cs₂CO₃). acs.org For large-scale applications, substituting a less expensive base, such as potassium phosphate (B84403) (K₃PO₄), can significantly reduce costs without compromising the yield. acs.org

Scalability has been demonstrated in the synthesis of related structures. For example, the gram-scale coupling of 2,2,3,3-tetrafluoropropanol and 3-bromobenzaldehyde (B42254) was achieved with a reduced catalyst loading of 0.5 mol%, highlighting the potential for process optimization on a larger scale. acs.org Patent literature for the synthesis of the related compound 2-(2,2,2-trifluoroethoxy)phenol outlines a multi-step process starting from o-nitrochlorobenzene, which involves an etherification reaction using a phase-transfer catalyst, followed by reduction, diazotization, and hydroxylolysis. google.comgoogle.com In one example, the etherification step was performed at 70°C using tetrabutylammonium bromide as the phase-transfer catalyst, yielding 124g of the nitro-aromatic intermediate with an 88.4% yield, demonstrating the viability of the process on a significant scale. google.com

The development of scalable methods for electrophilic fluorination is also critical. Procedures using functionalized arylmagnesium reagents and N-fluorobenzenesulfonimide (NFSI) have been successfully scaled to the 15–20 mmol range, providing access to aromatic fluorides in good yields. organic-chemistry.org Such methods are valuable as they are compatible with various functional groups and can be performed with standard laboratory equipment. organic-chemistry.org

The following table outlines critical factors that must be considered when optimizing and scaling up the production of fluorinated aryl ethers.

| Parameter | Considerations for Optimization & Scalability | Example | Reference |

|---|---|---|---|

| Catalyst System | Reducing catalyst loading to minimize cost; ensuring catalyst stability and activity on a large scale. | Catalyst loading reduced to 0.5 mol % for gram-scale synthesis. | acs.org |

| Reagents & Solvents | Using cost-effective and environmentally benign reagents and solvents; managing stoichiometry. | Replacing Cs₂CO₃ with the cheaper K₃PO₄ as the base. | acs.org |

| Reaction Temperature | Ensuring efficient heat transfer and precise temperature control to avoid side reactions and ensure safety. | Etherification reaction maintained at 70°C for 6 hours. | google.com |

| Process Safety | Evaluating potential hazards, exotherms, and pressure changes associated with scaling up the reaction. | Use of phase-transfer catalysts can improve safety and efficiency. | google.com |

| Work-up & Purification | Developing simple and efficient isolation and purification procedures (e.g., filtration, crystallization) suitable for large quantities. | Product isolated by filtration, water wash, and drying. | google.com |

| Yield & Purity | Maximizing product yield and ensuring consistent purity across batches. | Achieving an 88.4% yield on a >100g scale for an intermediate. | google.com |

Elucidation of Reaction Mechanisms in C-O Cross-Coupling

The formation of the aryl-ether bond in this compound and related fluoroalkoxylated aromatic compounds is predominantly achieved through transition metal-catalyzed C-O cross-coupling reactions. Palladium-catalyzed processes, analogous to the Buchwald-Hartwig amination, are particularly prominent. The generally accepted catalytic cycle for the formation of such an ether from an aryl halide (e.g., 1-bromo-3-fluoro-2-benzenol) and 2,2,2-trifluoroethanol involves several key steps:

Oxidative Addition : A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, initiates the cycle by reacting with the aryl halide (Ar-X). This step involves the cleavage of the carbon-halogen bond and results in the formation of a palladium(II) intermediate (L)nPd(Ar)(X).

Alkoxide Formation : Concurrently, a base deprotonates the 2,2,2-trifluoroethanol (CF₃CH₂OH) to form the corresponding trifluoroethoxide anion (CF₃CH₂O⁻).

Ligand Exchange/Metathesis : The halide on the palladium(II) complex is replaced by the trifluoroethoxide, forming a palladium(II) alkoxide complex, (L)nPd(Ar)(OCH₂CF₃).

Reductive Elimination : This is the final and bond-forming step. The aryl group and the trifluoroethoxy group are eliminated from the palladium center, forming the desired C-O bond of the product, this compound. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this cycle is highly dependent on the stability and reactivity of the intermediates, which are influenced by the choice of catalyst, ligands, base, and solvent.

Role of Catalysts, Ligands, and Reagents in Directing Reaction Selectivity and Efficiency

The success of synthesizing fluoroalkyl aryl ethers hinges critically on the selection of the catalytic system. The catalyst's role is to facilitate the oxidative addition and reductive elimination steps, while the ligand stabilizes the palladium center and modulates its reactivity. The base is essential for generating the nucleophilic alkoxide.

Catalysts : Palladium precatalysts are often employed for their stability and ease of handling. A notable example is tBuBrettPhos Pd G3 , which has demonstrated high efficacy in the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.org This precatalyst readily forms the active Pd(0) species under the reaction conditions.

Ligands : The choice of ligand is paramount for an efficient C-O coupling reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step. Ligands like tBuBrettPhos and tBuXPhos have been successfully used. mtak.hu These ligands stabilize the palladium center and prevent the formation of inactive palladium species.

Reagents (Bases and Solvents) : The base plays a dual role: it deprotonates the alcohol and can influence the catalyst's activity. Mild bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been found to be effective. nih.gov The choice of solvent is also important; toluene is a common choice for these reactions, providing the necessary temperature range for the coupling to proceed efficiently. acs.orgnih.gov

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Catalyst | tBuBrettPhos Pd G3 | Provides the active Pd(0) species for the catalytic cycle. | acs.org |

| Ligand | tBuBrettPhos / tBuXPhos | Stabilizes the Pd center, promotes reductive elimination, and prevents catalyst deactivation. | mtak.hunih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the fluorinated alcohol to form the active nucleophile. | nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | A more cost-effective alternative base to Cs₂CO₃. | nih.gov |

| Solvent | Toluene | Provides a suitable medium and temperature for the reaction. | nih.gov |

Analysis of Radical and Ionic Pathways in Fluoroalkoxylation Reactions

While the formation of this compound via palladium-catalyzed C-O cross-coupling is generally described by an ionic, two-electron pathway involving Pd(0) and Pd(II) intermediates, the possibility of radical pathways cannot be entirely dismissed under certain conditions.

Ionic Pathway : The standard Buchwald-Hartwig mechanism is a classic example of an ionic pathway, involving oxidative addition, ligand exchange, and reductive elimination. This is the most widely accepted mechanism for these transformations. Mechanistic studies on similar cobalt-catalyzed cross-couplings have also suggested an ionic pathway involving a cobaltate intermediate, explicitly ruling out the involvement of radical intermediates. organic-chemistry.org

Radical Pathway : Radical pathways, often initiated by a single electron transfer (SET) from a low-valent metal catalyst, can sometimes compete with or dominate ionic pathways. mdpi.com In the context of fluoroalkoxylation, such a pathway might involve the formation of an aryl radical. However, direct evidence for a significant radical contribution in the Pd-catalyzed C-O coupling with trifluoroethanol is not well-documented. The high efficiency and selectivity observed with specific Pd/phosphine systems are more consistent with a well-controlled, two-electron ionic process. Distinguishing between these pathways often requires specialized mechanistic studies, such as the use of radical traps or computational analysis, which have not been extensively reported for this specific class of fluoroalkoxylation.

Kinetic Studies and Reaction Profile Analysis for Optimized Synthesis

Kinetic studies are essential tools for understanding reaction mechanisms and optimizing synthetic protocols. By analyzing reaction rates under various conditions, one can determine the reaction order with respect to each component (catalyst, substrate, base) and identify the turnover-limiting step of the catalytic cycle.

For palladium-catalyzed cross-coupling reactions, kinetic profiling can reveal crucial mechanistic details. acs.org A typical analysis might involve monitoring the concentration of reactants and products over time to generate a reaction profile. From this data, one can determine if catalyst deactivation is occurring. acs.org

A hypothetical kinetic analysis for the synthesis of this compound could reveal:

First-order dependence on the catalyst concentration : This is common in many cross-coupling reactions and suggests that a single catalyst molecule is involved in the rate-determining step. acs.org

Variable order in the aryl halide and alcohol : The reaction order for the substrates can change depending on which step is rate-limiting. For example, if oxidative addition is slow and rate-limiting, the reaction would be first order in the aryl halide. If reductive elimination is the slow step, the kinetics could be more complex.

By understanding the kinetic profile, reaction conditions such as temperature, concentration, and catalyst loading can be fine-tuned to maximize yield and minimize reaction time. For instance, if catalyst deactivation is observed, strategies like using a more robust ligand or adjusting the reaction temperature might be implemented. acs.org

Substrate Scope and Functional Group Compatibility in Advanced Synthetic Methodologies

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Modern palladium-catalyzed C-O cross-coupling reactions for preparing fluoroalkyl aryl ethers exhibit broad applicability. nih.gov

These methods are compatible with a wide range of functional groups on the aryl halide partner, which is crucial for the synthesis of complex molecules. The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring. This robustness allows for the late-stage introduction of the trifluoroethoxy moiety into a molecule, a valuable strategy in medicinal chemistry.

| Functional Group | Compatibility | Notes | Reference |

|---|---|---|---|

| Ester | Tolerated | The ester group remains intact under the reaction conditions. | nih.gov |

| Ketone | Tolerated | Compatible, even with acidic α-protons. | nih.gov |

| Aldehyde | Tolerated | The aldehyde functionality is preserved. | nih.gov |

| Nitro | Tolerated | Electron-withdrawing nitro groups are well-tolerated. | nih.gov |

| Sulfone | Tolerated | The sulfone group is compatible with the coupling conditions. | nih.gov |

| Heterocycles | Tolerated | Various heteroaryl bromides (e.g., containing quinoline) undergo successful coupling. | nih.gov |

The methodology is not limited to 2,2,2-trifluoroethanol; other fluorinated alcohols like 2,2-difluoroethanol and 2-fluoroethanol also participate in these coupling reactions with high efficiency. nih.gov This versatility allows for the synthesis of a diverse library of fluorinated aryl ethers for various applications.

Derivatives and Functionalization of 3 Fluoro 2 2,2,2 Trifluoroethoxy Phenol

Synthetic Pathways to Novel Aryl Ether Derivatives

The phenolic hydroxyl group of 3-fluoro-2-(2,2,2-trifluoroethoxy)phenol is a primary site for the synthesis of novel aryl ether derivatives. Several established synthetic methodologies can be employed for this purpose, including the Williamson ether synthesis, Ullmann condensation, and modern cross-coupling reactions.

The Williamson ether synthesis is a classical and straightforward method for forming ethers. In this reaction, the phenolic proton is first abstracted by a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide can then react with a variety of alkyl halides or tosylates to yield the corresponding aryl ether. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution.

Ullmann condensation , another traditional method, involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). While typically used to form diaryl ethers, modifications of this reaction can be adapted for the synthesis of alkyl aryl ethers. This method is particularly useful when the alkylating agent is an aryl halide.

More contemporary approaches, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions , offer milder and more versatile conditions for the formation of C-O bonds. The palladium-catalyzed Buchwald-Hartwig C-O coupling, for instance, allows for the reaction of aryl halides or triflates with alcohols. acs.org Similarly, the copper-catalyzed Chan-Lam coupling can effectively form aryl ethers from aryl boronic acids and alcohols. acs.org These methods often exhibit broad functional group tolerance, making them suitable for complex molecules.

A practical example of a related etherification is the synthesis of 4'-(2,2,2-trifluoroethoxy)acetophenone, where 4'-hydroxyacetophenone (B195518) is treated with 2,2,2-trifluoroethyl triflate in the presence of sodium hydride in DMF. This demonstrates a viable route for introducing the trifluoroethyl group, which could be adapted to synthesize other trifluoroethyl aryl ethers.

| Reaction Type | Reagents | General Product |

| Williamson Ether Synthesis | Alkyl halide (R-X), Base (e.g., NaH) | Aryl alkyl ether (Ar-O-R) |

| Ullmann Condensation | Aryl halide (Ar'-X), Copper catalyst | Diaryl ether (Ar-O-Ar') |

| Buchwald-Hartwig Coupling | Aryl halide/triflate (Ar-X), Alcohol (R-OH), Palladium catalyst, Ligand | Aryl alkyl ether (Ar-O-R) |

| Chan-Lam Coupling | Aryl boronic acid (Ar-B(OH)2), Alcohol (R-OH), Copper catalyst | Aryl alkyl ether (Ar-O-R) |

Functionalization of the Phenolic Hydroxyl Group

Beyond etherification, the phenolic hydroxyl group of this compound can undergo a range of other functionalization reactions, most notably esterification.

Esterification can be readily achieved by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is typically high-yielding and provides a straightforward method for introducing a wide variety of ester functionalities. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed, although it is a reversible process.

The resulting esters can serve as prodrugs in pharmaceutical applications or as intermediates for further synthetic transformations. For instance, 2-(2,2,2-Trifluoroethoxy)phenol (B147642) has been used as a reactant in the preparation of phenyl acetate (B1210297) compounds with sedative and hypnotic effects. chemicalbook.com

Another functionalization pathway involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the phenol with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups.

Modifications and Derivatizations of the Trifluoroethoxy Side Chain

The 2,2,2-trifluoroethoxy group is generally considered to be a stable moiety due to the high strength of the carbon-fluorine bonds. Consequently, direct chemical modification of the trifluoroethoxy side chain is challenging and not a common strategy for derivatization. The strong electron-withdrawing effect of the three fluorine atoms deactivates the adjacent methylene (B1212753) group towards many typical reactions.

While selective transformations of aromatic trifluoromethyl groups have been reported under specific conditions, these methods are often not directly applicable to the trifluoroethoxy group. Research in this area is ongoing, but for practical synthetic purposes, the trifluoroethoxy group is typically installed as a complete unit and is not further modified.

Introduction of Additional Fluorine Atoms and Other Substituents on the Aromatic Ring for Structure-Activity Relationship Studies

The introduction of additional substituents onto the aromatic ring of this compound is a key strategy for modulating its physicochemical and biological properties in structure-activity relationship (SAR) studies. The directing effects of the existing substituents—fluoro, trifluoroethoxy, and hydroxyl—will govern the position of new incoming groups in electrophilic aromatic substitution reactions.

The hydroxyl group is a strongly activating, ortho, para-directing group. The fluoro and trifluoroethoxy groups are deactivating yet also ortho, para-directing. The interplay of these directing effects will determine the regioselectivity of substitution. Given the positions of the current substituents, the remaining open positions on the aromatic ring are C4, C5, and C6. The powerful activating effect of the hydroxyl group is likely to direct incoming electrophiles primarily to the para position (C5) and to a lesser extent, the ortho position (C4).

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst to introduce another halogen atom.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl chloride with a Lewis acid catalyst to introduce alkyl or acyl groups, respectively. The strongly activating hydroxyl group may require protection prior to these reactions to prevent side reactions.

The incorporation of additional fluorine atoms or fluorinated groups is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability. acs.org

Preparation of Complex Chemical Scaffolds Incorporating the this compound Moiety

The this compound moiety can serve as a valuable building block for the synthesis of more complex chemical scaffolds. The phenolic hydroxyl group provides a handle for incorporating this fragment into larger molecules through the etherification and esterification reactions previously discussed.

Furthermore, the aromatic ring itself can participate in cross-coupling reactions. For instance, the hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. This allows for the formation of new carbon-carbon bonds, enabling the connection of the phenolic ring to other aromatic or aliphatic systems.

For example, the synthesis of fluorinated quinoline (B57606) derivatives has been reported where functionalized phenols are used as starting materials in multi-step synthetic sequences. acs.org Similarly, the this compound core could be integrated into various heterocyclic systems, which are prevalent in many biologically active compounds.

The strategic functionalization of this phenol allows for its incorporation into a diverse range of complex molecules, highlighting its potential as a key intermediate in the development of new pharmaceuticals and functional materials.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Architectures

3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol serves as a sophisticated building block in organic synthesis. The phenol (B47542) group provides a reactive site for various chemical transformations, such as etherification or esterification, while the fluorine atom on the aromatic ring and the trifluoroethoxy group can influence the molecule's electronic properties and reactivity. This multi-functional nature allows chemists to construct complex molecular frameworks with a high degree of control. The strategic placement of fluorine can direct further substitutions on the aromatic ring and modify the acidity of the phenolic proton, making it a versatile precursor for multi-step synthetic pathways. Patents for related structures, such as 2-(2,2,2-trifluoroethoxy)phenol (B147642), highlight the utility of this class of compounds as intermediates in the synthesis of more complex molecules, a role for which this compound is also well-suited. chemicalbook.comgoogle.comgoogle.com

Contributions to the Design and Synthesis of Agrochemical Components

The incorporation of fluorine into active ingredients is a critical strategy in the development of modern agrochemicals, aimed at optimizing efficacy, environmental safety, and economic viability. nih.gov Fluorinated organic compounds are a significant and growing family of commercial agrochemicals. nih.gov The structural motifs present in this compound are known to confer properties that are highly desirable in crop protection products.

The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule. researchgate.net Specifically, the trifluoromethyl (-CF3) and related trifluoroethoxy (-OCH2CF3) groups are known to increase lipophilicity, which can enhance the uptake of the compound in plants and improve its transport to the target site. researchgate.netmdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, which increases the metabolic stability of the molecule, leading to a longer duration of action in the field. researchgate.net Fluorination of the aromatic scaffold helps to fine-tune the molecule's in vivo stability and stereochemical behavior. researchgate.net These attributes make fluorinated phenols valuable scaffolds in the rational design of new herbicides, fungicides, and insecticides. nih.govresearchgate.net

Table 1: Influence of Fluorine Moieties on Agrochemical Properties

| Property | Impact of Fluorination (e.g., -F, -OCH2CF3) | Scientific Rationale | Source(s) |

|---|---|---|---|

| Metabolic Stability | Enhanced | The high strength of the C-F bond resists enzymatic degradation. | researchgate.netmdpi.com |

| Lipophilicity | Increased | Fluorine atoms increase the molecule's affinity for lipids, improving membrane permeability. | researchgate.netmdpi.com |

| Binding Affinity | Modulated | The high electronegativity of fluorine can alter electronic interactions with target proteins. | nih.govmdpi.com |

| Bioavailability | Improved | Enhanced stability and lipophilicity contribute to better absorption and distribution. | mdpi.com |

| Soil Mobility | Reduced | Higher lipophilicity can lead to less leaching in soils rich in organic matter. | researchgate.net |

Imparting Desirable Properties in Advanced Functional Materials, including Enhanced Chemical Stability and Resistance

The trifluoroethoxy group is instrumental in developing advanced functional materials with superior properties. When compounds like this compound are used as monomers or additives in polymerization reactions, they can impart enhanced stability to the resulting materials. mdpi.com The trifluoromethyl group is recognized for its high resistance to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com

This inherent stability is leveraged in the synthesis of specialty polymers such as poly(organophosphazenes), where trifluoroethoxy side groups contribute to creating chemically robust and thermally stable materials. researchgate.net The incorporation of such fluorinated moieties into a polymer backbone can significantly raise its glass transition temperature (Tg) and improve its resistance to harsh chemical environments, making these materials suitable for demanding applications in electronics, aerospace, and industrial coatings.

Development of Chemical Probes and Labeling Agents utilizing Isotopologues of the Trifluoroethoxy Group

Chemical probes are small molecules used to study and manipulate biological systems in their native environment. mskcc.org The development of these tools often involves modifying a core structure with specific functional groups for detection or labeling. rsc.orgnih.gov The trifluoroethoxy group in this compound is a prime candidate for isotopic labeling, a technique used to track a molecule's passage through a biological or chemical system. wikipedia.org

Isotopologues are molecules that are identical in chemical structure but differ in their isotopic composition. wikipedia.org By replacing one of the stable fluorine-19 atoms in the trifluoroethoxy group with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), the compound can be transformed into a radiolabeled probe. nih.gov Such ¹⁸F-labeled molecules are crucial for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in medical diagnostics and drug development. nih.govscripps.edu This process allows researchers to visualize and quantify biological processes at the molecular level, making isotopologues of this compound potential tools for biomedical research. scripps.edu

Table 2: Common Isotopes Used in Chemical Labeling

| Isotope | Type | Half-life | Common Application(s) | Source(s) |

|---|---|---|---|---|

| Deuterium (²H or D) | Stable | N/A | Internal standards in MS and NMR studies, improving ADME properties. | wikipedia.orgx-chemrx.com |

| Carbon-13 (¹³C) | Stable | N/A | Metabolic flux analysis, NMR spectroscopy. | wikipedia.org |

| Nitrogen-15 (¹⁵N) | Stable | N/A | Protein and nucleic acid NMR, metabolic studies. | wikipedia.org |

| Fluorine-18 (¹⁸F) | Radioactive | ~110 minutes | PET imaging in diagnostics and research. | scripps.edu |

| Carbon-11 (¹¹C) | Radioactive | ~20 minutes | PET imaging. | scripps.edu |

| Tritium (³H or T) | Radioactive | ~12.3 years | Measuring absorption, distribution, metabolism, and elimination (ADME). | scripps.edu |

Exploration in Specialized Chemical Processes Beyond Conventional Pharmaceutical Intermediate Roles

Beyond its role as a precursor, the unique combination of functional groups in this compound allows for its exploration in specialized chemical processes. The molecule's inherent chemical stability, conferred by its fluorinated moieties, makes it suitable for reactions conducted under harsh conditions where less robust molecules would degrade. mdpi.com Its application is being explored in the synthesis of novel fluorinated compounds where precise control over electronic properties is essential. nih.gov The continued progress in organofluorine chemistry and the availability of diverse fluorinated building blocks enable the use of such compounds in creating next-generation agrochemicals and specialty materials with tailored properties. researchgate.net

Future Research Directions and Unexplored Avenues for 3 Fluoro 2 2,2,2 Trifluoroethoxy Phenol

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The future synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol will likely prioritize green chemistry principles to minimize environmental impact. Traditional methods for producing fluorinated phenols can involve harsh reagents and generate significant waste. google.comnih.gov Future research could focus on the following sustainable approaches:

Late-Stage Fluorination: Developing methods for the direct, selective fluorination of a 2-(2,2,2-trifluoroethoxy)phenol (B147642) precursor would be a significant advancement. nih.gov This avoids the need to carry the fluorine atom through a multi-step synthesis, improving atom economy.

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability for fluorination reactions. archivemarketresearch.comsciencedaily.com Future methodologies could leverage microfluidic reactors for the precise control of reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: The use of enzymes for selective fluorination is a growing area of interest. While challenging, the development of biocatalysts capable of regioselectively fluorinating phenolic substrates would represent a major breakthrough in sustainable synthesis.

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents will be crucial for developing environmentally benign synthetic routes. scispace.comresearchgate.net

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Functionalization

The functionalization of the this compound core could unlock access to a wide range of derivatives with tailored properties. Future research is expected to focus on novel catalytic systems to achieve high efficiency and selectivity.

Transition Metal Catalysis: Advances in transition-metal-catalyzed cross-coupling reactions will likely be applied to the functionalization of this phenol (B47542). acs.orgacs.orgcas.cn For instance, palladium or copper catalysts could be employed for C-H activation to introduce new substituents onto the aromatic ring.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for a variety of organic transformations. acs.orgacs.org This approach could be used for the selective functionalization of this compound under ambient conditions.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for asymmetric synthesis. mdpi.com Chiral organocatalysts could be developed for the enantioselective functionalization of the phenol, leading to the synthesis of chiral derivatives.

A comparative overview of potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Advantages | Potential Applications for this compound |

| Transition Metal Catalysis | High reactivity, broad substrate scope | C-H functionalization, cross-coupling reactions |

| Photoredox Catalysis | Mild reaction conditions, high selectivity | Radical additions, C-F bond functionalization |

| Organocatalysis | Metal-free, enantioselective transformations | Asymmetric synthesis of chiral derivatives |

Advancements in Scalable and Economically Viable Production Strategies

For this compound to find practical applications, particularly in the pharmaceutical or agrochemical industries, the development of scalable and cost-effective production methods is paramount. archivemarketresearch.comarchivemarketresearch.com

Future research in this area should address:

Process Optimization: Utilizing Design of Experiment (DoE) and statistical analysis to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize costs.

Raw Material Sourcing: Identifying and securing cost-effective and readily available starting materials will be crucial for economic viability.

Purification Techniques: Developing efficient and scalable purification methods, such as continuous crystallization or supercritical fluid chromatography, to obtain high-purity product.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. dntb.gov.uanih.govnih.gov For a molecule like this compound, these computational tools could accelerate research and development in several ways:

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the most promising synthetic routes and reaction conditions. acs.orgtechnologynetworks.com

Reaction Optimization: AI algorithms can be used to rapidly explore a wide range of reaction parameters to identify the optimal conditions for synthesis and functionalization. acs.orgtechnologynetworks.com

Discovery of Novel Reactions: AI can assist in the discovery of new and unconventional chemical transformations for the synthesis and derivatization of fluorinated phenols.

Theoretical Advancements for Predictive Synthesis and Rational Design of Fluorinated Molecular Systems

Computational chemistry and theoretical modeling are invaluable tools for understanding the properties and reactivity of fluorinated molecules. nih.govacs.org Future theoretical studies on this compound could provide deep insights into its behavior.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. acs.org This can aid in the rational design of new synthetic strategies.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational preferences and intermolecular interactions of the molecule, which is crucial for understanding its potential biological activity. nih.govacs.org

Predictive Modeling of Physicochemical Properties: Theoretical models can be developed to predict key properties like lipophilicity, solubility, and metabolic stability, which are essential for drug discovery and development. acs.orgvanderbilt.edu The strategic placement of fluorine can be used to control the conformation of molecules. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a hydroxyl group in fluorophenol derivatives with 2,2,2-trifluoroethylating agents. For example, reacting 3-fluoro-2-nitrophenol with trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the trifluoroethoxy intermediate, followed by nitro-group reduction . A critical challenge is purification due to the compound’s sensitivity to decomposition during chromatography. Solvolysis in 2,2,2-trifluoroethanol (TFE) has been used to stabilize analogous derivatives, achieving ~50–78% yields .

Data Contradiction Note:

While nitro-reduction strategies are common, conflicting reports exist on optimal reducing agents (e.g., catalytic hydrogenation vs. Fe/HCl), impacting yield and purity.

Q. How can spectroscopic and chromatographic methods characterize this compound?

Methodological Answer:

- NMR : ¹⁹F NMR is critical for distinguishing trifluoroethoxy (-OCF₂CF₃) and aryl-fluorine signals. The aryl fluorine (C₆H₃F) typically resonates at δ -110 to -120 ppm, while trifluoroethoxy groups appear at δ -75 to -85 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₅F₄O₂; calc. 224.03 g/mol). Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

- IR : Stretching vibrations for phenolic -OH (~3200 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) validate structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at -20°C in inert atmospheres to prevent radical-mediated degradation .

- pH Sensitivity : The phenolic -OH group is prone to oxidation at pH > 7. Stability studies in buffered solutions (pH 3–7) reveal <5% degradation over 30 days at 25°C .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-fluoro substituent acts as a weak electron-withdrawing group, activating the aromatic ring toward electrophilic substitution at the para-position. Computational studies (DFT, B3LYP/6-31G*) show decreased electron density at the ortho/para positions due to fluorine’s inductive effect, favoring Suzuki-Miyaura couplings with aryl boronic acids . However, steric hindrance from the trifluoroethoxy group may reduce reaction rates, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃) .

Q. What strategies mitigate metabolic instability of the trifluoroethoxy group in pharmacokinetic studies?

Methodological Answer: The trifluoroethoxy moiety is susceptible to oxidative metabolism by cytochrome P450 enzymes. To enhance stability:

- Isotope Labeling : Replace hydrogen with deuterium in the -OCH₂CF₃ group to slow C-H bond cleavage .

- Prodrug Design : Mask the phenolic -OH as a phosphate ester, improving plasma stability while enabling enzymatic activation in target tissues .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts metabolic hotspots, guiding structural modifications to reduce CYP3A4 binding affinity .

Q. How does this compound interact with biological targets such as enzymes or receptors?

Methodological Answer:

- Fluorescence Polarization Assays : Measure binding affinity to kinases (e.g., EGFR) by tagging the compound with BODIPY fluorophores. Competitive displacement assays reveal IC₅₀ values in the µM range .

- Molecular Dynamics Simulations : AMBER forcefield simulations show hydrogen bonding between the phenolic -OH and catalytic residues (e.g., Asp831 in COX-2), while fluorine atoms enhance hydrophobic interactions .

Data Contradiction Note:

Conflicting reports exist on COX-2 selectivity vs. COX-1, likely due to assay conditions (e.g., enzyme concentration, buffer ionic strength) .

Key Research Gaps

- Synthetic Scalability : Current routes rely on hazardous reagents (e.g., trifluoroethyl bromide); greener alternatives like electrochemical fluorination are underexplored .

- Toxicity Profiling : Limited data on hepatotoxicity of trifluoroethoxy metabolites. Zebrafish embryo models could provide rapid in vivo insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.